molecular formula C16H8Br2 B14134695 1,2-Dibromofluoranthene CAS No. 89298-78-2

1,2-Dibromofluoranthene

Cat. No.: B14134695
CAS No.: 89298-78-2
M. Wt: 360.04 g/mol
InChI Key: NANMFPDQTLMPNX-UHFFFAOYSA-N
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Description

1,2-Dibromofluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative It is a brominated compound of fluoranthene, which is known for its rigid planar structure and aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromofluoranthene can be synthesized through a bromination reaction of fluoranthene. The typical procedure involves the reaction of fluoranthene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 1,2-positions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromofluoranthene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger polycyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands.

Major Products Formed

    Substitution: Formation of fluoranthene derivatives with various functional groups.

    Oxidation: Formation of fluoranthene quinones and other oxygenated products.

    Coupling: Formation of extended polycyclic aromatic hydrocarbons.

Scientific Research Applications

1,2-Dibromofluoranthene has several applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of advanced materials, including graphene nanoribbons and other carbon-based nanostructures.

    Organic Chemistry: Employed in the synthesis of complex organic molecules and as a building block for polycyclic aromatic compounds.

    Environmental Studies: Studied for its behavior and transformation in the environment, particularly in the context of pollution and remediation.

    Biological Research: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1,2-dibromofluoranthene involves its ability to undergo various chemical transformations. For example, in coupling reactions on gold surfaces, the compound undergoes debromination followed by radical coupling to form larger polycyclic structures. The reaction pathways and energy barriers are influenced by the substrate and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromotetrafluoroethane: Another brominated compound with different chemical properties and applications.

    3,8-Dibromofluoranthene: A similar compound with bromine atoms at different positions on the fluoranthene ring.

Uniqueness

1,2-Dibromofluoranthene is unique due to its specific bromination pattern, which influences its reactivity and potential applications. Its ability to participate in selective substitution and coupling reactions makes it a valuable compound in synthetic organic chemistry and materials science.

Properties

CAS No.

89298-78-2

Molecular Formula

C16H8Br2

Molecular Weight

360.04 g/mol

IUPAC Name

1,2-dibromofluoranthene

InChI

InChI=1S/C16H8Br2/c17-13-8-9-4-3-7-11-10-5-1-2-6-12(10)15(14(9)11)16(13)18/h1-8H

InChI Key

NANMFPDQTLMPNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=CC(=C(C2=C43)Br)Br

Origin of Product

United States

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